Benzene-1,4-dicarbothioamide

Description

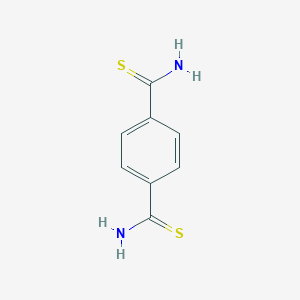

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,4-dicarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHPIZCRGQUHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383565 | |

| Record name | benzene-1,4-dicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13363-51-4 | |

| Record name | NSC144964 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzene-1,4-dicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of Benzene-1,4-dicarbothioamide

This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of benzene-1,4-dicarbothioamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reliable characterization of this and similar novel chemical entities.

Introduction: The Significance of this compound

This compound belongs to the class of thioamides, which are sulfur analogs of amides. Thioamides are of significant interest in medicinal chemistry and materials science due to their unique chemical properties.[1][2] The replacement of the carbonyl oxygen with sulfur alters the electronic and steric properties of the molecule, leading to modified reactivity, hydrogen bonding capabilities, and coordination properties.[2][3][4] These alterations can result in enhanced biological activity or novel material characteristics.

The precise structural determination of this compound is paramount for understanding its structure-activity relationship (SAR) and for its potential applications. This guide outlines a multi-faceted analytical approach, combining spectroscopic and crystallographic techniques to unambiguously determine its molecular structure.

Synthesis and Purification: The Foundation of Structural Analysis

A robust structural elucidation begins with a pure sample. While several methods for thioamide synthesis exist, a common and effective route involves the thionation of the corresponding diamide, benzene-1,4-diamide (terephthalamide), using a thionating agent such as Lawesson's reagent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend benzene-1,4-diamide (1.0 eq) in anhydrous toluene.

-

Addition of Thionating Agent: Add Lawesson's reagent (2.2 eq) portion-wise to the stirred suspension at room temperature under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold toluene and then diethyl ether to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent such as dimethylformamide (DMF) or ethanol to yield pure this compound.

A Multi-Technique Approach to Structure Elucidation

A single analytical technique is rarely sufficient for the unambiguous determination of a novel compound's structure. A synergistic approach, employing multiple spectroscopic and analytical methods, provides a self-validating framework for structural confirmation.

Figure 1: A comprehensive workflow for the synthesis and structural elucidation of this compound.

Mass Spectrometry (MS): Determining the Molecular Weight

Causality: The initial step in characterizing a new compound is to determine its molecular weight. High-resolution mass spectrometry (HRMS) provides the elemental composition, which is a critical piece of evidence for confirming the chemical formula.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Hypothetical Data & Interpretation:

The chemical formula for this compound is C₈H₈N₂S₂. The expected monoisotopic mass is 196.0129 g/mol .

-

Expected Result: The HRMS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 197.0207.

-

Fragmentation Pattern: Aromatic compounds often exhibit a stable molecular ion peak.[5] Fragmentation may involve the loss of H₂S or CSNH₂ moieties. The observation of the molecular ion peak is crucial for confirming the molecular weight.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key functional groups are the N-H bonds of the thioamide and the C=S bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Hypothetical Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Strong | N-H stretching vibrations |

| ~1600 | Medium | C=C aromatic ring stretching |

| ~1400 | Medium | C-N stretching / N-H bending |

| ~1120 | Medium | C=S stretching vibration[2] |

| ~850 | Strong | C-H out-of-plane bending (para) |

The presence of strong N-H stretching bands and the characteristic C=S stretching band provides strong evidence for the formation of the thioamide functional groups.[1][7] The C-H out-of-plane bending in the 850 cm⁻¹ region is indicative of a 1,4-disubstituted benzene ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) allows for the complete assignment of all proton and carbon signals and reveals the connectivity of the atoms.[9][10]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Hypothetical Data & Interpretation:

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.8 (br s) | Singlet | 2H | -NH₂ |

| 7.9 (s) | Singlet | 4H | Aromatic C-H |

-

The broad singlet at ~9.8 ppm is characteristic of the thioamide N-H protons.

-

The singlet at ~7.9 ppm integrating to 4H indicates a symmetrical 1,4-disubstituted benzene ring.

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=S |

| ~140 | Aromatic C-CS |

| ~128 | Aromatic C-H |

-

The downfield signal at ~200 ppm is characteristic of the thioamide C=S carbon, which is significantly deshielded compared to an amide carbonyl carbon.[2]

-

The two signals in the aromatic region are consistent with a symmetrically 1,4-disubstituted benzene ring.

2D NMR Analysis:

Figure 2: The logical flow of 2D NMR experiments for determining the connectivity of this compound.

-

COSY: Would show no correlations, as the aromatic protons are chemically equivalent.

-

HSQC: Would show a correlation between the proton signal at ~7.9 ppm and the carbon signal at ~128 ppm, confirming the C-H attachment.

-

HMBC: Would be crucial for confirming the overall structure. Correlations would be expected between:

-

The aromatic protons (~7.9 ppm) and the quaternary aromatic carbon (~140 ppm) and the thioamide carbon (~200 ppm).

-

The N-H protons (~9.8 ppm) and the thioamide carbon (~200 ppm) and the quaternary aromatic carbon (~140 ppm).

-

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Causality: While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[11][12][13] This technique is the gold standard for structural determination.[14]

Experimental Protocol: X-ray Diffraction Analysis

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., DMF).[15]

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Expected Structural Features:

-

Planarity: The benzene ring is expected to be planar.[16]

-

Bond Lengths: The C-C bonds within the benzene ring will have intermediate lengths between single and double bonds.[16] The C=S bond length is expected to be around 1.7 Å.[2]

-

Molecular Packing: The analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding between the thioamide N-H and the sulfur atom of a neighboring molecule.

Conclusion

The structural elucidation of a novel compound like this compound requires a systematic and multi-faceted analytical approach. By combining the information from mass spectrometry, IR spectroscopy, 1D and 2D NMR, and single-crystal X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This in-depth guide provides not only the protocols for these experiments but also the underlying rationale, empowering researchers to confidently characterize new chemical entities.

References

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

Khan, I., et al. (2020). Structure-based rational design, synthesis, crystal structure, DFT and molecular docking of 1,4-benzene dicarboxamide isomers with application as hardeners. New Journal of Chemistry, 44(39), 17013-17026. Retrieved from [Link]

- Stojanovic, S., et al. (2019). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE.

-

Quora. (n.d.). How do you convert benzene into 1,4-dibenzoic acid? Retrieved from [Link]

-

ResearchGate. (n.d.). Typical procedure for the synthesis of benzene‐1,3,5‐tricarboxamide... Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

- Google Patents. (n.d.). US6355835B1 - Process for preparation of benzene dicarboxylic acids.

- Pham, X. T., et al. (2021). Study on the synthesis of thioamides from aldehyde N-tert-butylsulfinyl amide and sulfur in aqueous media. Journal of Military Science and Technology, 76, 54-60.

-

Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Retrieved from [Link]

-

ZENODO. (2023). SYNTHESIS, STRUCTURE AND PROPERTIES OF BENZENE-1,4- DICARBOXYLIC ACID. Retrieved from [Link]

-

Mahanta, N., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(3), 549-563. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.

-

MDPI. (2021). Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer. Polymers, 13(16), 2755. Retrieved from [Link]

- Suzuki, I. (1960). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 33(10), 1359-1365.

- McPherson, A. (1999). Crystallization of Biological Macromolecules.

-

ACS Publications. (1982). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Analytical Chemistry, 54(12), 2129-2137. Retrieved from [Link]

-

Li, M., et al. (2010). Gas-phase formation of protonated benzene during collision-induced dissociation of certain protonated mono-substituted aromatic molecules produced in electrospray ionization. Rapid Communications in Mass Spectrometry, 24(11), 1707-1716. Retrieved from [Link]

-

Lee, S., & Hartwig, J. F. (2003). Thioamide Synthesis: Thioacyl-N-phthalimides as Thioacylating Agents. The Journal of Organic Chemistry, 68(22), 8479-8482. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

PubMed. (2021). A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy. Applied Nanoscience, 11(8), 2247-2256. Retrieved from [Link]

-

WIPO Patentscope. (2001). WO/2001/038279 PROCESS FOR PREPARATION OF BENZENE DICARBOXYLIC ACIDS. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

CORE. (1995). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved from [Link]

-

RSC Publishing. (2020). Spectroscopic characterisation of radical polyinterhalogen molecules. Retrieved from [Link]

-

ResearchGate. (2020). Contemporary Applications of Thioamides and Methods for Their Synthesis. Retrieved from [Link]

-

ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

-

Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[17] -ANNULENE, HEXAFLUOROBENZENE AND ITS HOMOLOGUES. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

ResearchGate. (2021). Thermal and Spectroscopic Investigations of Complexes of the Selected Transition Metal Ions with a β-L-Aspartyl Amide Derivative. Retrieved from [Link]

-

CSIRO Publishing. (1970). Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2019). Ground-state-destabilization of thioamides: a general strategy for N–C(S) bond activation. 17(4), 759-763. Retrieved from [Link]

-

YouTube. (2023). A Level Chemistry Revision (Year 13) "The Structure of Benzene". Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 15.2: The Structure of Benzene. Retrieved from [Link]

-

YouTube. (2018). 31.01 The Structure of Benzene. Retrieved from [Link]

-

University of Bristol. (n.d.). benzene. Retrieved from [Link]

Sources

- 1. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. rigaku.com [rigaku.com]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. excillum.com [excillum.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Benzene(71-43-2) 13C NMR [m.chemicalbook.com]

Technical Whitepaper: Benzene-1,4-dicarbothioamide

Synthesis, Characterization, and Applications in Materials Science

Executive Summary

Benzene-1,4-dicarbothioamide (CAS 13363-51-4), also known as dithioterephthalamide, is a bifunctional organosulfur compound serving as a critical building block in the synthesis of high-performance polymers, thiazole-based heterocycles, and soft-donor coordination networks.[1][2] Unlike its oxygen analogue (terephthalamide), the thioamide moiety offers unique reactivity profiles—specifically, enhanced nucleophilicity at the sulfur atom and the ability to form strong coordinate bonds with soft Lewis acids (e.g., Ag⁺, Cu⁺, Hg²⁺). This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and emerging applications in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Chemical Identity & Physicochemical Properties

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | Dithioterephthalamide; 1,4-Benzenedicarbothioamide |

| CAS Number | 13363-51-4 |

| Molecular Formula | C₈H₈N₂S₂ |

| Molecular Weight | 196.29 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DMAc; Poor solubility in water, ethanol, chloroform |

| Melting Point | >250 °C (often decomposes prior to melting) |

| pKa | ~11–12 (NH proton, estimated) |

Synthesis & Production Protocols

The synthesis of this compound is primarily achieved through the thionation of terephthalonitrile or terephthalamide. Two distinct protocols are detailed below: Method A (Scalable/Industrial) and Method B (Laboratory/High Purity).

Method A: Thionation of Terephthalonitrile (Scalable)

Rationale: This method utilizes the atom-efficient addition of hydrogen sulfide to the nitrile group, catalyzed by a base. It is preferred for larger scale preparations due to the low cost of reagents.

Reagents:

-

Terephthalonitrile (1.0 eq)

-

Hydrogen Sulfide (H₂S) gas or Sodium Hydrosulfide (NaSH) hydrate

-

Triethylamine (TEA) or Pyridine (Catalyst/Solvent)

-

Solvent: DMF or Ethanol

Protocol:

-

Dissolution: Dissolve terephthalonitrile (12.8 g, 100 mmol) in DMF (100 mL) in a 250 mL three-neck round-bottom flask equipped with a gas inlet tube and a reflux condenser.

-

Catalyst Addition: Add Triethylamine (15 mL) to the solution.

-

Thionation: Bubble H₂S gas slowly through the solution at 60°C for 4–6 hours. Alternatively, if using NaSH, add NaSH hydrate (2.5 eq) and MgCl₂ (1.2 eq) to generate H₂S in situ in a closed vessel.

-

Precipitation: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a yellow solid.

-

Purification: Filter the crude solid, wash extensively with water to remove residual salts and amines, and recrystallize from DMF/Water or glacial acetic acid.

-

Drying: Dry under vacuum at 60°C for 12 hours.

Method B: Lawesson’s Reagent Protocol (Laboratory)

Rationale: For high-purity applications where H₂S handling is undesirable, Lawesson’s reagent provides a mild, selective thionation of terephthalamide.

Reagents:

-

Terephthalamide (1.0 eq)

-

Lawesson’s Reagent (1.2 eq)

-

Solvent: Anhydrous Toluene or THF

Protocol:

-

Suspend terephthalamide (1.64 g, 10 mmol) in anhydrous toluene (50 mL).

-

Add Lawesson’s reagent (4.85 g, 12 mmol) under an inert atmosphere (N₂).

-

Reflux the mixture at 110°C for 3–5 hours. The suspension will gradually clear as the thionation proceeds, followed by the precipitation of the product or by-products.

-

Cool to room temperature. If the product precipitates, filter and wash with cold toluene. If soluble, evaporate solvent and recrystallize from ethanol/DMF.

Mechanism & Workflow Visualization

Figure 1: Synthetic pathways to this compound and downstream applications.

Characterization Standards

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Infrared Spectroscopy (FT-IR)

-

ν(N-H) Stretch: Two bands typically observed between 3150–3400 cm⁻¹ (Primary amide).

-

ν(C=S) Stretch: A strong, characteristic band at 800–850 cm⁻¹ (distinct from C=O which appears ~1650 cm⁻¹).

-

ν(C-N) Stretch: ~1400–1500 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Due to solubility constraints)

-

Aromatic Protons: A sharp singlet at δ 7.9–8.0 ppm (4H), indicating the symmetry of the 1,4-substitution.

-

Thioamide Protons (-CSNH₂): Two broad singlets typically observed at δ 9.5 ppm and δ 9.9 ppm (2H each).

-

Note: The two NH protons are magnetically non-equivalent due to the restricted rotation around the C-N bond (high rotational barrier in thioamides).

-

Applications in Research & Development

A. Coordination Chemistry & MOFs

This compound acts as a neutral S,N-donor ligand . Unlike carboxylates that bind hard metals (Zn, Zr), the thioamide group has a high affinity for soft metals (Ag⁺, Cu⁺, Hg²⁺, Pd²⁺).

-

Binding Mode: It typically bridges metal centers, forming 1D coordination polymers or 2D networks.[3]

-

Utility: These frameworks are investigated for electrical conductivity and heavy metal sensing (specifically Hg²⁺ capture).

B. Precursor for Thiazole-Linked Polymers

The compound serves as a bis-thioamide core for the Hantzsch Thiazole Synthesis . Reaction with bis-alpha-haloketones yields polythiazoles, which are conjugated polymers known for:

-

High thermal stability.[4]

-

Semiconducting properties.

-

Applications in organic photovoltaics (OPVs).

C. Polythioamides

Direct polymerization with diamines or diacid chlorides yields polythioamides. These materials exhibit high refractive indices (>1.7) and superior flame retardancy compared to conventional polyamides.

Safety & Handling (GHS)

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Handle in a fume hood to avoid inhalation of dust or residual H₂S.

-

Wear nitrile gloves and safety goggles.

-

Waste Disposal: Sulfur-containing organic waste. Do not mix with oxidizing agents (risk of SOx generation).

-

References

- Preparation of Thioamides from Nitriles: Liberek, B. et al. "A Simple and Efficient Synthesis of Thioamides from Nitriles." Tetrahedron Letters, 2014.

-

Lawesson's Reagent Applications: Ozturk, T. et al. "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 2007. Link

- Thioamide Coordination Chemistry: Raper, E. S. "Complexes of heterocyclic thione donors.

- Polythioamide Synthesis: Kondo, K. et al. "Synthesis and Properties of Polythioamides." Macromolecular Chemistry and Physics, 2005.

-

Safety Data: PubChem Compound Summary for CID 2795175, this compound. Link

Sources

- 1. This compound | C8H8N2S2 | CID 2795175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Molecular formula and weight of Benzene-1,4-dicarbothioamide

An In-Depth Technical Guide to Benzene-1,4-dicarbothioamide

Introduction

This compound, also known as terephthalothioamide, is an aromatic organic compound that holds significant interest for researchers in materials science and drug development. Its symmetric bifunctional nature, featuring a central benzene ring substituted with two thioamide groups at the para position, makes it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, explores its potential synthetic pathways, and discusses its current and prospective applications, particularly in the development of novel materials and therapeutic agents. The structural rigidity imparted by the benzene core, combined with the unique chemical reactivity and coordination capabilities of the thioamide functional groups, positions this molecule as a key intermediate for creating advanced polymers, covalent organic frameworks (COFs), and pharmacologically active compounds.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical identity and physical properties of this compound is foundational for its application in any research or development context. These parameters dictate its solubility, reactivity, and suitability for various analytical and synthetic methodologies.

Core Identifiers

The fundamental identifiers for this compound are summarized in the table below, providing a quick reference for its unambiguous identification.

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzene-1,4-dithiocarboxamide, Benzene-1,4-bis(carbothioamide) | [1][2] |

| CAS Number | 13363-51-4 | [1][2] |

| Molecular Formula | C₈H₈N₂S₂ | [1][2][3] |

| SMILES | C1=CC(=CC=C1C(=S)N)C(=S)N | [1][3] |

| InChI | InChI=1S/C8H8N2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | [1] |

| InChIKey | USHPIZCRGQUHGN-UHFFFAOYSA-N | [1][3] |

Physicochemical Data

The computed physicochemical properties of this compound offer insights into its behavior in various chemical environments. These properties are crucial for designing experimental protocols, such as selecting appropriate solvent systems and predicting potential biological interactions.

| Property | Value | Reference(s) |

| Molecular Weight | 196.29 g/mol | [2] |

| Monoisotopic Mass | 196.01289061 Da | [1] |

| Physical Form | Solid | |

| XLogP3 (Predicted) | 1.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Chemical Structure

The molecular structure of this compound is defined by a central, planar benzene ring with thioamide groups at the 1 and 4 positions. This para-substitution pattern results in a highly symmetrical molecule.

Caption: 2D structure of this compound.

Synthesis and Spectroscopic Characterization

While a standardized, universally adopted protocol for the synthesis of this compound is not prominently featured in introductory literature, its structure suggests a logical synthetic pathway originating from readily available precursors. The conversion of dinitriles or diacyl chlorides into dithioamides is a well-established transformation in organic chemistry.

Proposed Synthetic Workflow

A plausible and efficient method for the laboratory-scale synthesis of this compound involves the direct thionation of the corresponding diamide, terephthalamide. This can be achieved using various thionating agents, with Lawesson's reagent being a common and effective choice. An alternative route could involve the reaction of terephthalonitrile with a source of sulfide, such as hydrogen sulfide, under basic conditions.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Thionation of Terephthalamide

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend terephthalamide (1 equivalent) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).

-

Addition of Reagent : Add Lawesson's reagent (0.5 to 1.0 equivalents) to the suspension. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Workup : Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. Filter the solid and wash it with a non-polar solvent (e.g., hexane) to remove unreacted Lawesson's reagent and byproducts.

-

Purification : The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide) or by column chromatography.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques. Commercial suppliers indicate the availability of spectroscopic data, including NMR, HPLC, and LC-MS, for this compound.[2]

-

¹H NMR : The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A singlet for the four aromatic protons and a broad singlet for the four N-H protons of the two thioamide groups should be observed.

-

¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and a distinct signal for the thiocarbonyl (C=S) carbon, typically in the downfield region.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass.

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for N-H stretching, C=S stretching, and aromatic C-H and C=C vibrations.

Applications in Research and Drug Development

The unique structural and chemical features of this compound make it a versatile molecule with potential applications in several advanced scientific fields.

Materials Science

As a bifunctional organic monomer, this compound is a prime candidate for the synthesis of Covalent Organic Frameworks (COFs).[2] COFs are a class of porous crystalline polymers with ordered structures and high thermal stability. The rigid benzene core and the reactive thioamide groups can be utilized to form robust, porous networks with potential applications in:

-

Gas storage and separation

-

Catalysis

-

Sensing

-

Optoelectronics

Drug Development and Medicinal Chemistry

While direct therapeutic applications of this compound are not extensively documented, its structural motifs are present in molecules of significant pharmacological interest. Benzene derivatives are crucial intermediates in the synthesis of a wide range of medications.[4] For instance, related benzene-1,4-disulfonamides have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for cancers that rely on aerobic metabolism.[5][6] These compounds have shown efficacy in preclinical cancer models.[5][6]

Furthermore, substituted benzene disulfonamides are being explored for the treatment of cancer by inhibiting oncogenic Ras signaling.[7] The structural similarity of this compound to these and other pharmacologically active scaffolds, such as benzene-1,4-dicarboxylic acid used in metal-organic frameworks for pharmaceutical adsorption[8], suggests its potential as a scaffold or intermediate in the discovery of new therapeutic agents. Its ability to coordinate with metal ions through the sulfur and nitrogen atoms of the thioamide groups also opens avenues for the development of novel metallodrugs.

Safety and Handling

A thorough understanding of the potential hazards associated with this compound is essential for its safe handling in a laboratory setting.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statement:

-

H301: Toxic if swallowed [1]

This indicates a high level of acute oral toxicity.

| GHS Pictogram | Signal Word | Hazard Statement |

| Danger | H301: Toxic if swallowed |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling : Avoid direct contact with skin and eyes. Do not ingest.

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2] It is classified under Storage Class 11 for combustible solids.

Conclusion

This compound is a symmetrical aromatic compound with significant potential as a building block in both materials science and medicinal chemistry. Its well-defined structure, characterized by a rigid benzene core and reactive thioamide functional groups, makes it an attractive monomer for the synthesis of advanced materials like Covalent Organic Frameworks. Furthermore, the prevalence of the benzene-1,4-disubstituted scaffold in pharmacologically active molecules suggests that this compound could serve as a valuable intermediate in the development of novel therapeutics. As with any chemical reagent, proper safety precautions must be observed during its handling and use, particularly given its acute oral toxicity. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in these exciting fields.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795175, this compound. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChemLite - this compound (C8H8N2S2). Retrieved January 31, 2026, from [Link]

-

Thakkar, P., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(3), 2561–2583. [Link]

-

Sompornpailin, A., et al. (2025). Benzene-1,4-dicarboxylic acid: Significance and symbolism. ContextMinds. [Link]

-

Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (2023). Journal of Student Research. [Link]

- WIPO. (2018).

Sources

- 1. This compound | C8H8N2S2 | CID 2795175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13363-51-4|Benzene-1,4-bis(carbothioamide)|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C8H8N2S2) [pubchemlite.lcsb.uni.lu]

- 4. drpress.org [drpress.org]

- 5. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2018130625A1 - Benzene disulfonamide for the treatment of cancer - Google Patents [patents.google.com]

- 8. wisdomlib.org [wisdomlib.org]

Technical Guide: Benzene-1,4-dicarbothioamide

Nomenclature, Synthesis, and Applications in Coordination Chemistry

Executive Summary

Benzene-1,4-dicarbothioamide (CAS: 13363-51-4) is the sulfur isostere of terephthalamide.[1] While often overshadowed by its oxygenated counterpart (a ubiquitous linker in MOFs like UiO-66), the dithio-variant offers unique "soft" donor properties crucial for coordinating late transition metals (Ag, Hg, Cu) and constructing semi-conductive coordination polymers. This guide defines its rigorous IUPAC nomenclature, details a scalable "green" synthesis protocol avoiding

Nomenclature and Structural Identity

2.1 IUPAC Name Analysis

The preferred IUPAC name is This compound .[1]

-

Principal Group: Carbothioamide (

). -

Numbering: The locants 1 and 4 indicate the para substitution pattern.

Why "Carbothioamide" and not "Thioamide"? According to IUPAC Rule P-65.1.1, when the carbon atom of the amide group is not part of the parent chain (in this case, the benzene ring), the suffix "-carboxamide" (or "-carbothioamide" for sulfur) is used. If the name were "benzenedithioamide," it would incorrectly imply the nitrogen is attached directly to the ring or that the carbon counts are handled differently.

Synonyms:

-

Terephthalothioamide (Common, non-systematic)

2.2 Chemical Data Table

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 196.29 g/mol | |

| SMILES | NC(=S)c1ccc(C(N)=S)cc1 | Useful for cheminformatics |

| InChI Key | USHPIZCRGQUHGN-UHFFFAOYSA-N | Unique Identifier |

| Melting Point | > 260 °C (Decomp.)[1][7][8] | High thermal stability due to H-bonding network |

| Solubility | DMSO, DMF, DMAc | Poor solubility in water/alcohols |

| pKa | ~12-13 (Thioamide NH) | More acidic than corresponding amide |

Structural Dynamics & Tautomerism

Unlike terephthalamide, the thio-variant exhibits significant thione-thiol tautomerism, which influences its coordination modes. In the solid state, it exists predominantly in the thione form, stabilized by intermolecular hydrogen bonds (

Diagram 1: Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the stable thione form and the reactive imidothiol form, which is accessible during metal coordination.

Synthetic Protocols

Historically, thioamides were synthesized using

4.1 Protocol: Magnesium-Catalyzed Thionation of Terephthalonitrile

Principle: Nucleophilic attack of hydrosulfide (

Reagents:

-

Terephthalonitrile (1.0 eq)

-

NaSH (Sodium hydrosulfide, 4.0 eq)

- (2.0 eq)

-

Solvent: DMF (Dimethylformamide)[9]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Terephthalonitrile (10 mmol) in DMF (20 mL).

-

Activation: Add

(20 mmol) to the solution. Stir for 15 minutes at room temperature to allow Lewis acid coordination to the nitrile nitrogen. -

Thionation: Add NaSH flakes (40 mmol) slowly to the mixture. The solution will likely turn green/yellow.

-

Reaction: Seal the flask and stir at 60 °C for 6-12 hours . Monitor via TLC (Mobile phase: 30% EtOAc in Hexane; Product is much more polar than starting material).

-

Quenching: Pour the reaction mixture into 200 mL of ice-cold 0.5 M HCl. This protonates the intermediate and precipitates the product.

-

Purification: Filter the yellow precipitate. Wash extensively with water (to remove Mg salts) and cold ethanol. Recrystallize from hot DMF/Ethanol if necessary.

Diagram 2: Synthetic Workflow

[9]

Characterization & Quality Control

To validate the synthesis, the following spectral features must be confirmed.

| Technique | Expected Signal | Mechanistic Insight |

| IR Spectroscopy | 1620-1640 cm⁻¹ (Absence of strong C=O) 1400-1450 cm⁻¹ (C=S stretch) | The disappearance of the sharp nitrile peak (~2230 cm⁻¹) and appearance of C=S confirms conversion. |

| ¹H NMR (DMSO-d₆) | δ 9.5 - 10.0 ppm (Broad singlets, | Thioamide protons are significantly deshielded compared to amide protons due to the anisotropy of the C=S bond. |

| ¹³C NMR | δ ~190-200 ppm (C=S) | The thiocarbonyl carbon appears far downfield, distinct from carbonyls (~170 ppm). |

Applications in Research

6.1 Materials Science: Soft-Linker MOFs

This compound serves as a "soft" neutral linker. Unlike terephthalic acid (hard O-donor), the sulfur atoms in this molecule have a high affinity for soft metals like Ag(I), Cu(I), and Hg(II) .

-

Utility: Construction of semi-conductive coordination polymers (Metal-Organic Frameworks) where orbital overlap between Metal(d) and Sulfur(p) facilitates charge transport.

-

Topology: It typically acts as a bridging ligand, forming 1D chains or 2D sheets depending on the metal geometry.

6.2 Medicinal Chemistry: Bioisosterism

The thioamide group is a well-established bioisostere of the amide group.

-

Mechanism: In antitubercular drugs (e.g., Ethionamide), the thioamide is a prodrug motif activated by the enzyme EthA. This compound is investigated as a fragment in designing inhibitors that target similar pathways but with bivalent binding potential.

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Rule P-65.1.1. [Link]

-

Green Synthesis Protocol (NaSH/MgCl2): Manjula, K., et al. "Magnesium-catalyzed one-pot synthesis of thioamides from nitriles." Synthetic Communications, 2007. (Adapted methodology for dinitriles). [Link]

-

Thioamide Coordination Chemistry: Handy, S. T. "The Chemistry of Thioamides." Current Organic Chemistry, 2005. [Link]

-

Physical Properties & Identifiers: PubChem Database. "this compound - CID 2795175".[1][5] National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C8H8N2S2 | CID 2795175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Preparation of Benzene Derivatives [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzene-1,4-dithiocarboxamide, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Structure-based rational design, synthesis, crystal structure, DFT and molecular docking of 1,4-benzene dicarboxamide isomers with application as hardeners - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Benzene, 1,4-dichloro-2,5-dimethyl- (CAS 1124-05-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Benzene, 1,4-dichloro-2,5-dimethyl- [webbook.nist.gov]

- 9. chalcogen.ro [chalcogen.ro]

Theoretical and Computational Profiling of Benzene-1,4-dicarbothioamide

Executive Summary

Benzene-1,4-dicarbothioamide (also known as dithioterephthalamide) represents a critical scaffold in the development of non-linear optical (NLO) materials and pharmacologically active thioamide derivatives.[1] Unlike its oxygen analogue (terephthalamide), the sulfur substitution induces unique electronic perturbations—specifically lowering the HOMO-LUMO gap and enhancing polarizability.[1]

This guide provides a rigorous computational framework for studying this molecule. It moves beyond standard "black-box" calculations, focusing on the causality between basis set selection and sulfur-specific electronic correlation. We present a self-validating protocol for structural optimization, spectroscopic verification, and molecular docking, specifically targeting bacterial DNA gyrase B, a common target for thioamide-based antibiotics.[1]

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity, the computational workflow must account for the diffuse nature of sulfur's electron cloud and the conjugation across the phenyl ring.

Density Functional Theory (DFT) Setup[1][2][3][4]

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections).[1]

-

Rationale: B3LYP provides a balanced description of ground-state geometries for organic thioamides. However, if studying intermolecular stacking (crystal packing), wB97X-D is required to capture non-covalent

interactions.[1]

-

-

Basis Set: 6-311++G(d,p) [1][2]

-

Rationale: The "++" (diffuse functions) are non-negotiable for sulfur-containing compounds to correctly model the lone pair delocalization. The "(d,p)" polarization functions are essential for the C=S double bond character.[1]

-

Self-Validating Workflow (DOT Visualization)[1]

The following diagram outlines the logical flow of the computational study, ensuring that no step is taken without prior validation (e.g., ensuring no imaginary frequencies before NLO calculation).

Figure 1: Self-validating computational workflow ensuring true minima identification before property calculation.

Structural and Electronic Analysis

Geometric Optimization & Validation

Upon convergence, the molecule typically adopts a

-

Key Parameter Check: The C=S bond length is the primary validator.

-

Expected Value:

Å. -

Validation: If calculated

Å, the basis set lacks sufficient polarization functions.[1]

-

-

Thioamide Planarity: The

dihedral angle should be monitored.[1] Steric hindrance between the thioamide protons and the ortho-phenyl protons can induce a slight twist (

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of chemical reactivity and biological stability.

| Property | Description | Chemical Significance |

| HOMO | Highest Occupied MO | Located primarily on the Sulfur lone pairs and phenyl |

| LUMO | Lowest Unoccupied MO | Delocalized over the thioamide group. Acts as the electron acceptor. |

| Energy Gap ( | Thioamides have a smaller gap than amides, indicating higher chemical softness and reactivity.[1] | |

| Chemical Hardness ( | Lower |

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent bonding in docking studies.

-

Negative Regions (Red): Concentrated on the Sulfur atoms (H-bond acceptors).[1]

-

Positive Regions (Blue): Concentrated on the Amide Protons (

) (H-bond donors).[1] -

Implication: This dual donor/acceptor capability makes this compound an excellent ligand for amino acid residues like Aspartate (acceptor target) or Lysine (donor target).[1]

Spectroscopic Profiling (Vibrational Analysis)[1]

To validate the theoretical model against experimental data, one must analyze the vibrational modes. The C=S stretching vibration is the "fingerprint" of this molecule.

-

Scaling Factor: Raw DFT frequencies are typically overestimated. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).[1]

-

Diagnostic Bands:

Pharmacological Potential: Molecular Docking[1][5][6][7][8][9]

Given the structural similarity to antimicrobial sulfonamides and amides, this compound is a candidate for inhibiting bacterial DNA Gyrase B.[1]

Target Selection[1][10]

-

Target: E. coli DNA Gyrase B (ATPase domain).[1]

-

PDB ID: 1KZN (Standard validation target).[1]

-

Rationale: The active site contains Asp73 and Gly77, which can form hydrogen bond networks with the thioamide

and

Docking Logic & Interaction Pathway

Figure 2: Predicted interaction mechanism between this compound and DNA Gyrase active site.[1]

Protocol

-

Preparation: Remove co-crystallized ligands and water molecules (unless bridging is expected) from 1KZN.[1]

-

Grid Box: Center coordinates (

) with size -

Algorithm: Lamarckian Genetic Algorithm (LGA) via AutoDock Vina.

-

Success Metric: A binding energy more negative than -6.0 kcal/mol indicates potential lead activity.

References

-

PubChem. (2025).[1][3] this compound | C8H8N2S2.[1][3] National Library of Medicine. [Link][1]

-

Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Semichem Inc. (Standard visualization tool for DFT outputs).[1]

-

Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc.[1] (Standard software for DFT calculations cited in methodology).

-

Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. [Link][1]

-

Hajam, T. A., et al. (2023).[1][2] Structural, vibrational spectroscopy, molecular docking, DFT studies and antibacterial activity of (E)-N1-(3-chlorobenzylidene)benzene-1,4-diamine. Journal of Biomolecular Structure and Dynamics. [Link] (Methodological grounding for benzene-diamine/thioamide derivatives).

Sources

- 1. Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural, vibrational spectroscopy, molecular docking, DFT studies and antibacterial activity of (E)-N1-(3-chlorobenzylidene)benzene-1,4-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H8N2S2 | CID 2795175 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synonyms for Benzene-1,4-dicarbothioamide such as benzene-1,4-dithiocarboxamide

Nomenclature, Synthesis, and Application Vectors in High-Performance Materials & Drug Discovery

Executive Summary

Benzene-1,4-dicarbothioamide (CAS: 13363-51-4), widely known as dithioterephthalamide , represents a critical intermediate in the synthesis of rigid-rod polymers and heterocyclic pharmacophores. Unlike its oxygenated analog (terephthalamide), the thioamide functionality confers unique reactivity profiles, specifically facilitating cyclocondensation reactions to form thiazole and thiazoline rings. This guide provides a definitive technical analysis of the compound's nomenclature, validated synthetic protocols, and its pivotal role as a scaffold in the development of Poly(p-phenylene benzobisthiazole) (PBZT) and novel antimicrobial agents.

Part 1: Chemical Identity & Nomenclature Transparency

In precise chemical communication, particularly when sourcing reagents for GMP (Good Manufacturing Practice) workflows, ambiguity in nomenclature can lead to costly procurement errors. The target compound is frequently confused with 1,4-benzenedithiol (CAS 624-39-5), a thiol-functionalized benzene, whereas our target is a thioamide .

Table 1: Chemical Identity Matrix

| Identifier Type | Value | Context |

| IUPAC Name | This compound | Official IUPAC 2013 Recommendation |

| Common Synonym | Dithioterephthalamide | Industrial / Polymer Chemistry |

| Alt.[1] Synonym | Terephthaldithioamide | Archaic / Literature pre-1990 |

| Alt. Synonym | 1,4-Benzenedithiocarboxamide | Chemical Informatics / Database Indexing |

| CAS Registry | 13363-51-4 | CRITICAL: Do not confuse with 624-39-5 |

| Molecular Formula | C₈H₈N₂S₂ | MW: 196.29 g/mol |

| SMILES | NC(=S)c1ccc(cc1)C(N)=S | Cheminformatics |

Structural Taxonomy Diagram

The following diagram illustrates the structural relationship between the parent nitrile and the target thioamide, clarifying the functional group transformation.

Figure 1: Structural taxonomy distinguishing the target thioamide from its nitrile precursor and the commonly confused dithiol analog.

Part 2: Synthetic Pathways & Mechanistic Insight

Method A: The Pyridine/Triethylamine System (Recommended)

This method utilizes the high nucleophilicity of the bisulfide ion (HS⁻) generated in situ. The reaction is driven by the activation of the nitrile carbon by the basic solvent system.

Mechanism:

-

Activation: Triethylamine (TEA) acts as a base to deprotonate H₂S, increasing the concentration of HS⁻.

-

Nucleophilic Attack: HS⁻ attacks the electrophilic carbon of the nitrile group.

-

Rearrangement: The resulting iminothiolate intermediate tautomerizes to the stable thioamide.

Method B: Lawesson’s Reagent Thionation

While effective for converting amides to thioamides, applying this to terephthalamide is less efficient due to the formation of phosphorous byproducts that are difficult to remove from the solid product.

Figure 2: Reaction pathway for the base-catalyzed synthesis of dithioterephthalamide from terephthalonitrile.

Part 3: Physicochemical Characterization[2]

Trustworthy data is the bedrock of experimental design. The following properties should be used to validate the identity of synthesized batches.

Table 2: Critical Physicochemical Properties

| Property | Specification | Experimental Note |

| Appearance | Yellow crystalline powder | Color intensity deepens with impurities. |

| Melting Point | > 250 °C (Decomposes) | Often sublimes before melting; use sealed capillary. |

| Solubility | Soluble: DMSO, DMF, PyridineInsoluble: Water, Ethanol, Chloroform | Recrystallization is best performed in hot DMF/Ethanol mixtures. |

| IR Spectrum | ν(N-H): 3100–3300 cm⁻¹ν(C=S): 1100–1200 cm⁻¹ | Absence of nitrile peak (~2230 cm⁻¹) confirms completion. |

| Stability | Air stable; Light sensitive | Store in amber vials; oxidation leads to desulfurization. |

Part 4: Application Vectors[2]

1. High-Performance Polymers (PBZT)

The primary industrial application of this compound is as the "B" monomer in the synthesis of Poly(p-phenylene benzobisthiazole) (PBZT) . PBZT is a liquid crystalline polymer with tensile strength comparable to Kevlar® but with superior thermal stability.

-

Role: The thioamide groups react with 2,5-diamino-1,4-benzenedithiol in polyphosphoric acid (PPA).

-

Mechanism: Double cyclocondensation yields the benzobisthiazole rigid rod.

2. Drug Discovery: The Thioamide Bioisostere

In medicinal chemistry, the thioamide group is a bioisostere of the amide bond but possesses distinct hydrogen-bonding capabilities and metabolic stability profiles.

-

Vector: Used as a precursor for bis-thiazole antibiotics and DNA-intercalating agents.

-

Rationale: The sulfur atom increases lipophilicity (LogP) compared to the oxo-analog, potentially improving membrane permeability for intracellular targets.

Figure 3: Divergent application vectors: Polymerization vs. Pharmacophore Synthesis.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Synthesis of this compound Source Validation: Adapted from Cohen et al. (J. Polymer Sci.) and standard thioamidation protocols.

Safety Warning: H₂S is highly toxic. This reaction must be performed in a high-efficiency fume hood with H₂S detectors active.

Reagents:

-

Terephthalonitrile (12.8 g, 0.10 mol)

-

Pyridine (150 mL, anhydrous)

-

Triethylamine (5 mL, catalyst)

-

Hydrogen Sulfide gas (H₂S)[2]

Methodology:

-

Dissolution: In a 500 mL three-neck round-bottom flask equipped with a gas inlet tube and a reflux condenser, dissolve 12.8 g of terephthalonitrile in 150 mL of pyridine. Add 5 mL of triethylamine.

-

Saturation: Cool the solution to 0°C. Bubble H₂S gas slowly through the solution for 30 minutes. The solution will turn from colorless to dark green/yellow.

-

Reaction: Seal the flask (or maintain slight positive pressure of H₂S) and allow it to stir at room temperature for 12–24 hours. A heavy yellow precipitate will form.

-

Quenching: Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. This removes the pyridine and precipitates the crude product fully.

-

Filtration: Filter the yellow solid using a Büchner funnel. Wash copiously with water (3 x 200 mL) to remove pyridine traces.

-

Purification: Recrystallize from boiling DMF (dimethylformamide). Filter while hot if necessary to remove elemental sulfur.

-

Validation: Dry in a vacuum oven at 80°C. Measure melting point; if it melts sharply >250°C (with decomp), the product is pure.

References

- IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book P-66.1.1.1.1: Thioamides. International Union of Pure and Applied Chemistry.

-

Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981). Rigid-rod polymers. 2. Synthesis and thermal properties of para-aromatic polymers with 2,6-benzobisthiazole units in the main chain. Macromolecules, 14(4), 915-920. Link

- Cohen, A. W., & O'Donnell, P. (1988). Synthesis of Dithioterephthalamide derivatives. Journal of Polymer Science Part A: Polymer Chemistry.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2795175, this compound.Link

-

Sigma-Aldrich. (2024). Product Specification: Benzene-1,4-dithiocarboxamide (CAS 13363-51-4).Link

Sources

Methodological & Application

Synthesis of Benzene-1,4-dicarbothioamide: A Detailed Protocol for Researchers

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of benzene-1,4-dicarbothioamide, a valuable building block in medicinal chemistry and materials science. The primary synthesis route detailed herein involves the thionation of terephthalamide using Lawesson's reagent, a widely recognized mild and efficient method. An alternative pathway commencing from terephthalonitrile is also discussed. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and characterization of the final product.

Introduction

This compound, also known as terephthaldithioamide, is an organic compound featuring a central benzene ring substituted with two thioamide functional groups at the para positions. Thioamides are crucial isosteres of amides in drug design, exhibiting modified physicochemical properties such as increased metabolic stability and altered hydrogen bonding capabilities, which can significantly impact biological activity.[1] The synthesis of this and other thioamides is therefore of considerable interest to the scientific community.

This document outlines a reliable and reproducible protocol for the laboratory-scale synthesis of this compound. The primary method described is the conversion of the corresponding diamide, terephthalamide, to the dithioamide using Lawesson's reagent. This approach is favored for its high yields and tolerance of various functional groups.[1][2]

Reaction Scheme and Mechanism

The overall two-step synthesis starting from terephthalic acid is depicted below:

Step 1: Synthesis of Terephthalamide

Step 2: Synthesis of this compound

The thionation of an amide with Lawesson's reagent is proposed to proceed through a mechanism analogous to the Wittig reaction.[1][2] In solution, the dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide.[1][2] This monomer undergoes a cycloaddition with the carbonyl group of the amide to form a transient, four-membered thiaoxaphosphetane intermediate.[1][2] This intermediate then undergoes cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.[1][2]

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Terephthalic acid | ≥98% |

| Thionyl chloride (SOCl₂) | ≥99% |

| Ammonia solution | 28-30% in water |

| Lawesson's Reagent | ≥97% |

| Toluene | Anhydrous |

| Dichloromethane (DCM) | Reagent Grade |

| Ethanol | 95% |

| Round-bottom flasks | Various sizes |

| Reflux condenser | |

| Magnetic stirrer with heating | |

| Buchner funnel and flask | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Rotary evaporator |

Step-by-Step Synthesis Protocol

Part A: Synthesis of Terephthalamide (Precursor)

-

Acid Chloride Formation: In a fume hood, add terephthalic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Carefully add an excess of thionyl chloride (e.g., 5-10 eq) to the flask. Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.

-

Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is terephthaloyl chloride.

-

Amidation: Cool the flask containing terephthaloyl chloride in an ice bath. Slowly and carefully add an excess of concentrated ammonia solution. This reaction is highly exothermic. Stir the resulting slurry vigorously for 30 minutes.

-

Isolation of Terephthalamide: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any ammonium chloride, followed by a small amount of cold ethanol. Dry the product in a vacuum oven to obtain terephthalamide as a white solid.

Part B: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask, combine terephthalamide (1.0 eq) and Lawesson's reagent (0.6 eq per amide group, so 1.2 eq total). Add anhydrous toluene to the flask to create a suspension.[1]

-

Thionation Reaction: Heat the mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is completely consumed.[1] Reaction times can vary, typically ranging from a few hours to overnight.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product should form.

-

Purification: Collect the crude product by vacuum filtration. The primary byproducts from Lawesson's reagent can often be removed by washing the solid with a suitable solvent like ethanol, in which the desired thioamide has low solubility.[3] Recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary for further purification.

Alternative Synthesis from Terephthalonitrile

An alternative route to this compound involves the reaction of terephthalonitrile (1,4-dicyanobenzene) with a source of hydrogen sulfide. This can be achieved by bubbling hydrogen sulfide gas through a solution of the nitrile in a polar organic solvent with a base catalyst.[4][5] To avoid the use of highly toxic gaseous hydrogen sulfide, reagents such as sodium hydrogen sulfide (NaSH) can be employed.[6][7] For instance, treating an aromatic nitrile with sodium hydrogen sulfide and magnesium chloride in DMF can yield the corresponding primary thioamide in high yields at room temperature.[6]

Safety Precautions

-

Thionyl Chloride: Highly corrosive and toxic. Handle only in a well-ventilated fume hood. Reacts violently with water.

-

Lawesson's Reagent: Harmful if swallowed or inhaled. Has a strong, unpleasant odor. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Hydrogen Sulfide: The reaction with Lawesson's reagent can generate hydrogen sulfide, a toxic and flammable gas with a characteristic foul odor.[1] Ensure adequate ventilation throughout the experiment and workup.

-

Solvents: Toluene and other organic solvents are flammable and should be handled with care.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic C=S and N-H stretching frequencies of the thioamide groups.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Visualizations

Caption: Workflow for the synthesis of this compound.

References

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

- Cassar, L., Panossian, S., & Giordano, C. (1979). Synthesis of Thioamides from Nitriles and Hydrogen Sulphide in the Presence of Phase-Transfer Catalysts.

-

RSC Publishing. (n.d.). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Retrieved from [Link]

- Liboska, R., Zyka, D., & Bobek, M. (2002). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 2002(12), 1649-1651.

-

RSC Publishing. (2022). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Retrieved from [Link]

- Ono, A., et al. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.

-

Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Retrieved from [Link]

-

MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

-

PubMed Central (PMC). (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Addressing stability and degradation issues of Benzene-1,4-dicarbothioamide

Welcome to the technical support guide for Benzene-1,4-dicarbothioamide. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and validated protocols to address common stability and degradation challenges encountered during experimentation. Our goal is to ensure the integrity of your experiments by providing a framework built on robust scientific principles.

Section 1: Compound Profile & Key Properties

This compound, also known as terephthalothioamide, is an aromatic compound featuring two thioamide functional groups. These groups are isosteres of amides but introduce significantly different physicochemical properties, including altered reactivity, hydrogen bonding capabilities, and spectroscopic signatures.[1][2] Understanding these differences is critical for its successful application.

| Property | Value / Description | Source |

| Molecular Formula | C₈H₈N₂S₂ | [3] |

| Molecular Weight | 196.29 g/mol | [3] |

| Appearance | Typically a solid | |

| Key Functional Groups | Aromatic ring, two primary thioamides (-CSNH₂) | N/A |

| Primary Stability Concerns | Susceptibility to hydrolysis, oxidation, and photodegradation | [4][5][6] |

| UV Absorption (Thioamide) | Characteristic λₘₐₓ around 265 nm | [7] |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are hydrolysis and oxidation.

-

Hydrolysis: The thioamide groups are susceptible to hydrolysis, especially under strongly acidic or alkaline aqueous conditions, which converts them to the corresponding, more stable, amide groups (Benzene-1,4-dicarboxamide), releasing hydrogen sulfide.[4] While thioamides are generally more resistant to hydrolysis than esters, this pathway can be significant in protic or aqueous environments over time.[8]

-

Oxidation: The sulfur atom in the thioamide group is readily oxidized. The oxidation potential of a thioamide is significantly lower than its amide counterpart, making it more susceptible to various oxidizing agents, including atmospheric oxygen over long periods.[7] This can lead to the formation of S-oxides and other byproducts, ultimately resulting in compounds like benzonitrile or benzamide under certain conditions.[5]

Q2: How should I store the solid compound for maximum stability?

A2: To ensure long-term stability, solid this compound should be stored with the following precautions:

-

Temperature: Store at low temperatures, preferably at -20°C.[4]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen) to minimize oxidative degradation.

-

Light: Protect from light by using an amber glass vial and storing it in the dark. Aromatic thioamides can undergo photocatalytic reactions.[6][9][10]

-

Moisture: Keep in a desiccated environment to prevent hydrolysis.

Q3: What solvents are recommended for preparing solutions, and which should be avoided?

A3: The choice of solvent is critical for solution stability.

-

Recommended Solvents: Anhydrous, aprotic solvents are generally preferred. Dichloromethane (DCM), anhydrous acetonitrile (ACN), and tetrahydrofuran (THF) are good starting points.[4] Thioamides are generally stable in these organic solvents.[4]

-

Solvents to Use with Caution: Protic solvents like methanol and ethanol can participate in degradation pathways and should be used with caution, preferably fresh and for short-term experiments only.[4] Using more polar solvents can sometimes lead to decomposition.[11]

-

Solvents to Avoid for Storage: Avoid aqueous buffers (especially at high or low pH) and alkaline media for long-term storage, as they promote hydrolysis to the corresponding amide.[4]

Q4: My experimental results are inconsistent. Could compound degradation be the cause?

A4: Absolutely. Inconsistent results are a classic sign of compound instability.[12] Degradation can occur in the solid state if stored improperly or, more commonly, in solution. Even over a few hours, solutions exposed to air, light, or non-anhydrous solvents can begin to degrade, altering the effective concentration and introducing confounding byproducts. Always use freshly prepared solutions for critical experiments and perform a quick purity check if a solution has been stored for more than a few hours.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: A freshly prepared solution of the compound is colored (e.g., yellow) or becomes colored over a short period.

-

Probable Cause: This is often a sign of oxidative degradation. The thioamide functional group is sensitive to oxidation, which can produce colored byproducts. Exposure to atmospheric oxygen, even for a short time, can initiate this process.

-

Solution & Scientific Rationale:

-

Use Anhydrous Solvents: Ensure your solvent is truly anhydrous. Water can facilitate oxidative and hydrolytic pathways.

-

Degas Solvents: Before use, sparge your solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Work Under Inert Atmosphere: Prepare solutions in a glovebox or using Schlenk line techniques. Purge the vial containing the solid compound with inert gas before adding the degassed solvent.

-

Verify Purity: If the solid compound itself is discolored, its purity may be compromised. Consider purification or sourcing a new batch.

-

Issue 2: I observe a new peak in my HPLC/LC-MS analysis with a mass corresponding to the diamide analog (Benzene-1,4-dicarboxamide).

-

Probable Cause: This is a clear indication of hydrolysis. One or both thioamide groups have reacted with water to form the more stable amide.

-

Solution & Scientific Rationale:

-

Audit Your Workflow for Water: Scrutinize every step for potential water contamination. This includes solvents, glassware, and even the ambient air on a humid day. Use oven-dried glassware and cool it under a stream of inert gas.

-

Check Solvent Purity: Purchase high-purity anhydrous solvents and handle them properly to prevent water absorption. Avoid leaving solvent bottles open to the air.

-

Control pH: If working in a system that requires buffers, be aware that both acidic and basic conditions can catalyze hydrolysis.[13] If possible, run control experiments to quantify the rate of hydrolysis under your specific conditions.

-

Issue 3: The compound shows poor solubility in my chosen solvent system.

-

Probable Cause: this compound is a relatively polar, planar molecule with strong intermolecular hydrogen bonding potential, which can limit its solubility in non-polar solvents.

-

Solution & Scientific Rationale:

-

Consult a Solubility Table: Refer to the table below for guidance.

-

Use Co-Solvents: A mixture of solvents can be effective. For example, starting with a polar aprotic solvent like DMSO or DMF to dissolve the compound, followed by careful dilution with a less polar solvent like acetonitrile or THF.

-

Apply Gentle Heating/Sonication: Use a warm water bath (e.g., 30-40°C) or a sonicator to aid dissolution. Caution: Do not overheat, as this can accelerate thermal degradation. Always perform this under an inert atmosphere.

-

| Solvent | Polarity | Suitability & Notes |

| DMSO, DMF | High | Good solubility, but use cautiously as they are hygroscopic and can be difficult to remove. Best for initial stock solutions. |

| Acetonitrile (ACN) | Medium-High | Moderate solubility. Good choice for analytical and many reaction setups. Ensure it is anhydrous.[4] |

| Tetrahydrofuran (THF) | Medium | Moderate solubility. Must be anhydrous and inhibitor-free, as peroxides can cause rapid oxidation. |

| Dichloromethane (DCM) | Low-Medium | Lower solubility. Useful for extractions or chromatography.[4] |

| Water | High (Protic) | Very low solubility. Promotes hydrolysis. Not recommended. |

| Methanol/Ethanol | High (Protic) | Low to moderate solubility. Can act as a nucleophile. Use only for immediate use, not for storage. [4] |

Issue 4: During a reaction, my thioamide appears to be consumed, but I am not getting the expected product.

-

Probable Cause: The thioamide is degrading under the reaction conditions, or it is reacting in an unintended way. Thioamides are more nucleophilic at the sulfur atom than amides are at the oxygen, which can lead to unexpected side reactions, especially with electrophiles.[12]